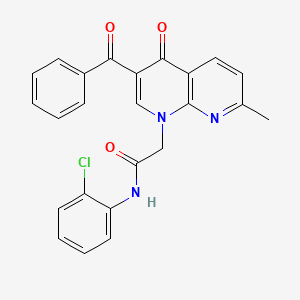

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

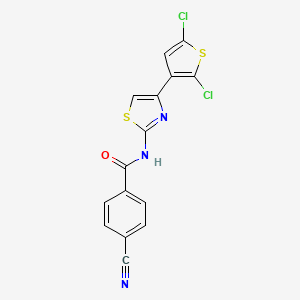

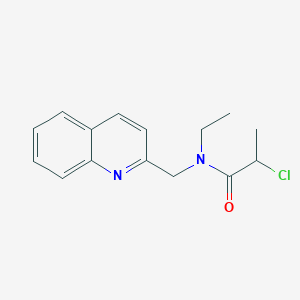

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide, also known as APB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. APB belongs to the group of thiazole derivatives, which are known for their diverse biological activities.

Aplicaciones Científicas De Investigación

Anticonvulsant and Sedative-Hypnotic Activity

- Novel 4-thiazolidinone derivatives, including compounds structurally related to N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide, have been shown to have significant anticonvulsant activity and sedative-hypnotic effects. These compounds interact with benzodiazepine receptors and do not impair learning and memory in experimental conditions (Faizi et al., 2017).

Antimicrobial and Antifungal Properties

- A series of thiazole derivatives, similar to N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide, have demonstrated significant antibacterial and antifungal activities. These compounds show promise in treating microbial diseases, especially against bacterial and fungal infections (Desai et al., 2013).

Hypoglycemic and Hypolipidemic Activity

- Thiazolidinedione ring-containing molecules related to the compound have been evaluated for hypoglycemic and hypolipidemic activities. These molecules showed a significant reduction in blood glucose and lipid levels in high-fat diet-fed rats (Mehendale-Munj et al., 2011).

Antitumor Activities

- Various thiazole-containing compounds have demonstrated notable antitumor activities. These include inhibiting tumor cell growth, reducing malignancy, and suppressing tumorigenesis both in vitro and in vivo. Such compounds target specific pathways, including the TrkB-Akt pathway, indicating their potential as cancer treatment agents (Lin et al., 2016).

Molecular Interaction and Structural Analysis

- The molecular structure and interaction of compounds with thiazole rings have been studied to understand their behavior and potential applications in various fields, including pharmaceuticals (Karabulut et al., 2014).

Antiallergic and Cytoprotective Activities

- N-Phenylbenzamido acid derivatives, structurally related to the mentioned compound, have shown potent antiallergic and cytoprotective activities, surpassing the reference drugs in some cases. These findings suggest their potential in treating atopic allergic diseases (Makovec et al., 1992).

Propiedades

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O3S/c1-16(27)22-21(17-8-4-2-5-9-17)25-24(30-22)26-23(28)18-12-14-20(15-13-18)29-19-10-6-3-7-11-19/h2-15H,1H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUVTHIDHNIGMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Azabicyclo[2.2.1]heptan-1-yl(phenyl)methanol](/img/structure/B2738879.png)

(4-quinolyl))carboxamide](/img/structure/B2738882.png)

![3-amino-N-[2-(1H-indol-3-yl)ethyl]-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2738884.png)

![N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide](/img/structure/B2738890.png)

![N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}cyclopropanecarboxamide](/img/structure/B2738901.png)